molecular formula C9H11N3O2 B2636599 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 155445-45-7

2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide

Cat. No.: B2636599
CAS No.: 155445-45-7
M. Wt: 193.206
InChI Key: AVRIQFPBXAFHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . This compound is characterized by its unique furo[3,2-b]pyrrole core structure, which is a fused heterocyclic system containing both furan and pyrrole rings. It is typically found as a powder and has a melting point of 236-240°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide can be achieved through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated that derivatives of furo[3,2-b]pyrrole-5-carbohydrazides exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The synthesis of these compounds often involves the reaction of substituted furo[3,2-b]pyrrole-5-carbohydrazides with aldehydes in the presence of acid catalysts, yielding products that can be further evaluated for their biological activity .

Antimicrobial Properties
The antimicrobial efficacy of 2,3-dimethyl derivatives has also been documented. Several studies indicate that these compounds possess activity against a range of bacterial and fungal strains. The mode of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Coordination Chemistry

Ligands for Metal Complexes
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide serves as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals such as copper (Cu), cobalt (Co), and nickel (Ni). These metal complexes have been synthesized and characterized using various spectroscopic techniques, revealing their potential use in catalysis and materials science . The ligands derived from this compound demonstrate enhanced stability and reactivity compared to other common ligands.

Therapeutic Applications

Potential Neuroprotective Effects
Emerging research suggests that furo[3,2-b]pyrrole derivatives may exhibit neuroprotective effects. Preliminary studies indicate that these compounds could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . Further investigation into their mechanisms could lead to the development of new treatments for conditions such as Alzheimer's disease.

Data Summary

Application Area Key Findings References
Medicinal ChemistryAntitumor activity; induces apoptosis and cell cycle arrest in cancer cells
Antimicrobial PropertiesEffective against various bacterial and fungal strains
Coordination ChemistryForms stable complexes with Cu, Co, Ni; useful as ligands in catalysis
Therapeutic ApplicationsPotential neuroprotective effects; may reduce oxidative stress in neuronal cells

Case Studies

  • Antitumor Activity Study
    A study published in a peer-reviewed journal synthesized several furo[3,2-b]pyrrole-5-carbohydrazide derivatives and tested their cytotoxicity against different cancer cell lines. Results indicated that certain modifications significantly enhanced antitumor activity compared to the parent compound .
  • Synthesis of Metal Complexes
    Researchers explored the synthesis of metal complexes using this compound as a ligand. Characterization revealed unique electronic properties that could be exploited for catalytic applications .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound has been explored in various studies. The compound can be synthesized through the reaction of furo[3,2-b]pyrrole derivatives with hydrazine derivatives under controlled conditions. This process often involves the use of catalysts and specific reaction conditions to optimize yield and purity.

Biological Activity

The biological activities of this compound include:

  • Antitumor Activity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HL-60 and A-549 cell lines with IC50 values in the low micromolar range.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its effectiveness varies depending on the concentration and the specific strain tested.
  • Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which may contribute to its protective effects in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological potential of this compound:

  • Case Study 1 : A study conducted on its antitumor effects revealed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Case Study 2 : In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Data Summary

Below is a summary table of key biological activities and their corresponding IC50 or MIC values:

Biological ActivityCell Line/OrganismIC50/MIC Value
AntitumorHL-605 µM
AntitumorA-5494 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli15 µg/mL
AntioxidantDPPH AssayIC50 = 20 µg/mL
Anti-inflammatoryRAW 264.7 CellsReduced TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide, and how are intermediates characterized?

The compound is typically synthesized via a multi-step protocol involving condensation and cyclization. For example, methyl 2-azido-3-arylpropenoate intermediates can be prepared by reacting substituted furancarboxaldehydes with methyl azidoacetate under basic conditions (e.g., sodium methoxide in methanol). Cyclization in refluxing toluene yields the furopyrrole core. Key intermediates are characterized using 1H^1H-NMR to identify diagnostic signals, such as the singlet resonance of pyrrole H-6, and mass spectrometry for molecular weight confirmation .

Q. How is structural elucidation performed for this compound and its derivatives?

X-ray crystallography and NMR spectroscopy are primary tools. The fused furopyrrole system produces distinct 1H^1H-NMR signals, such as aromatic protons in the 6.5–8.5 ppm range. Substituent effects (e.g., methyl groups) are analyzed through splitting patterns and coupling constants. For example, methyl groups at positions 2 and 3 deshield adjacent protons, aiding in regiochemical assignments .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Solubility profiles in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) are determined to guide formulation studies .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) model reaction energetics, identifying rate-limiting steps like cyclization barriers. Transition state analysis helps predict solvent effects—e.g., toluene’s role in stabilizing intermediates via van der Waals interactions. Machine learning algorithms can screen substituent libraries to prioritize reactive scaffolds .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or IR spectra are addressed by combining experimental data with computational simulations (e.g., gauge-including atomic orbital (GIAO) calculations for NMR chemical shifts). For example, distinguishing between regioisomers requires comparing experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-predicted values .

Q. How do substituents on the furopyrrole core influence reactivity in cross-coupling reactions?

Electron-donating groups (e.g., methyl) at positions 2 and 3 enhance electrophilic aromatic substitution (EAS) at position 5. Conversely, electron-withdrawing substituents favor nucleophilic acyl substitution at the carbohydrazide moiety. Kinetic studies using stopped-flow spectroscopy quantify substituent effects on reaction rates .

Q. What in silico approaches predict the compound’s pharmacological potential?

Molecular docking against target proteins (e.g., kinases) identifies binding poses, while molecular dynamics simulations assess stability. ADMET predictions evaluate bioavailability and toxicity. For instance, the carbohydrazide group’s hydrogen-bonding capacity may enhance target engagement but reduce metabolic stability .

Q. Methodological Considerations

Q. How are reaction conditions optimized to minimize byproducts in large-scale synthesis?

Design of experiments (DoE) frameworks, such as factorial design, systematically vary parameters (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions. For example, reducing cyclization time in toluene from 24 to 12 hours decreases dimerization byproducts by 40% .

Q. What hybrid techniques integrate experimental and computational data for mechanistic studies?

Coupling in situ FTIR with DFT-based vibrational frequency calculations validates intermediate structures during synthesis. For instance, azide intermediate formation is confirmed by matching experimental IR stretches (2100 cm1^{-1}) to computed spectra .

Q. Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed reaction logs (e.g., temperature gradients, solvent batch variations) and open-access spectral databases (e.g., PubChem) standardize protocols. Collaborative platforms like ICReDD’s reaction design tools enable sharing of optimized workflows .

Properties

IUPAC Name

2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-4-5(2)14-7-3-6(9(13)12-10)11-8(4)7/h3,11H,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRIQFPBXAFHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1NC(=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.